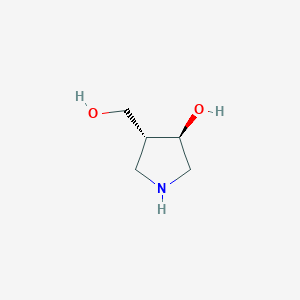

(3r,4r)-4-(hydroxymethyl)pyrrolidin-3-ol

Description

The Significance of Pyrrolidine-Based Chiral Scaffolds in Modern Organic Synthesis and Drug Discovery

The five-membered pyrrolidine (B122466) ring is a foundational structure in medicinal chemistry and is one of the most prevalent nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov The significance of pyrrolidine scaffolds is amplified by several key features:

Three-Dimensionality : The non-planar, puckered nature of the saturated pyrrolidine ring allows for an effective exploration of three-dimensional chemical space. researchgate.netnih.gov This is a desirable characteristic in drug design for achieving high target specificity and potency.

Chirality : Pyrrolidine rings often contain multiple stereocenters. The specific spatial arrangement of substituents is crucial, as different stereoisomers can exhibit vastly different biological activities due to their distinct interactions with enantioselective biological targets like proteins and enzymes. nih.govresearchgate.netnih.gov

Pharmacokinetic Properties : Saturated cyclic amines, such as pyrrolidines, often possess favorable pharmacokinetic and pharmacodynamic properties, making them a privileged scaffold in the development of new pharmaceutical compounds. acs.org

Synthetic Versatility : Beyond their role in pharmaceuticals, pyrrolidine derivatives are widely employed as ligands for transition metals, organocatalysts, and as effective controllers of chirality in asymmetric synthesis. nih.govresearchgate.net

The strategic use of pyrrolidine-based structures allows medicinal chemists to design novel compounds for treating a wide range of human diseases. nih.govresearchgate.net

Stereochemical Configuration and its Fundamental Importance for (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol Functionality

The functionality of this compound is intrinsically linked to its specific stereochemical configuration. The designations (3R,4R) refer to the absolute configuration at the C3 and C4 carbon atoms of the pyrrolidine ring, as defined by the Cahn-Ingold-Prelog priority rules. This specific arrangement means the hydroxyl (-OH) and hydroxymethyl (-CH2OH) groups are positioned on opposite sides of the ring, resulting in a trans-3,4-disubstituted pyrrolidine. researchgate.net

The precise spatial orientation of these two functional groups is critical. It dictates how the molecule can interact with enzymes and receptors and determines its utility as a chiral building block. researchgate.net Syntheses targeting bioactive molecules often require enantiomerically pure starting materials to ensure the final product has the desired therapeutic effect. acs.orgresearchgate.net The (3R,4R) enantiomer, in particular, has been identified as a key intermediate for the synthesis of potent enzyme inhibitors. google.com The synthesis of this specific isomer in high purity is a key objective, often achieved through methods like asymmetric 1,3-dipolar cycloaddition, which can control the formation of the desired stereocenters. acs.orgresearchgate.netresearchgate.net

| Property | Value |

|---|---|

| Molecular Formula | C5H11NO2 |

| Molecular Weight | 117.15 g/mol |

| Stereochemistry | (3R,4R) |

| Synonyms | (3R,4R)-3-Hydroxy-4-(hydroxymethyl)pyrrolidine |

| Key Structural Features | Pyrrolidine ring, trans-diol |

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its application as a crucial synthetic intermediate. It is not typically an end-product itself but rather a foundational component for constructing more complex, biologically active molecules.

Key research applications include:

Purine (B94841) Nucleoside Phosphorylase (PNP) Inhibitors : A significant area of research has been the use of this compound to synthesize potent PNP inhibitors. acs.org For instance, it is a key starting material for BCX-4208, a compound investigated for its role in T-cell-dependent disorders. acs.orgresearchgate.netgoogle.com

Nucleoside Analogues : The compound serves as a scaffold for creating novel aza-C-nucleosides and other nucleoside analogues with potential antiviral or other therapeutic activities. acs.orgresearchgate.netresearchgate.net

Glycosidase Inhibitors : this compound has been identified as a weak inhibitor of certain glycosidase enzymes and has been synthesized to explore this potential bioactivity. researchgate.netresearchgate.net

Development of Synthetic Methodologies : A substantial body of research has been dedicated to developing practical, efficient, and scalable methods for producing enantiomerically pure this compound. acs.orggoogle.comnih.gov These efforts, which include techniques like asymmetric 1,3-dipolar cycloaddition and enzymatic resolutions, are critical for enabling its use in large-scale pharmaceutical production. acs.orggoogle.comnih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c7-3-4-1-6-2-5(4)8/h4-8H,1-3H2/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQXZHMREYHKOM-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435210 | |

| Record name | (3R,4R)-(4-Hydroxypyrrolidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215922-95-5, 267421-93-2 | |

| Record name | rel-(3R,4R)-4-Hydroxy-3-pyrrolidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215922-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R,4R)-(4-Hydroxypyrrolidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3r,4r 4 Hydroxymethyl Pyrrolidin 3 Ol and Its Chiral Derivatives

Asymmetric Synthesis Strategies for Enantiopure (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol

The generation of the two adjacent stereocenters in the trans configuration (3R,4R) is the primary challenge in synthesizing this target molecule. Asymmetric synthesis strategies are designed to control this stereochemistry directly. A highly successful approach involves a 1,3-dipolar cycloaddition reaction between a dipolarophile and an azomethine ylide. acs.orgacs.org This method has been adapted for large-scale synthesis, demonstrating its practicality. consensus.app In one prominent example, the cycloaddition occurs between the dipolarophile (E)-3-benzyloxypropenoyl-(2′S)-bornane-10,2-sultam and an achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine. acs.orgacs.org The use of a chiral auxiliary, the camphor (B46023) sultam, effectively directs the stereochemical outcome of the cycloaddition. acs.org

Stereoselective Reduction Approaches for the Formation of the Pyrrolidine (B122466) Core

Reduction reactions are critical in many synthetic routes to this compound, both for forming the heterocyclic ring itself and for modifying functional groups to yield the final diol structure.

Catalytic hydrogenation is a versatile tool employed in various stages of the synthesis. One strategy involves the hydrogenation of a substituted 3-hydroxybutyronitrile (B154976) derivative in the presence of a metal catalyst. google.com This single step accomplishes both the reduction of the nitrile group to an amine and the subsequent in situ intramolecular cyclization to form the pyrrolidine ring. google.com

In other multi-step syntheses, catalytic hydrogenation is often the final step. For instance, after the 1,3-dipolar cycloaddition and subsequent transformations, a final hydrogenation step using a palladium on carbon (Pd/C) catalyst under hydrogen pressure is used to remove a benzyl (B1604629) protecting group from the nitrogen atom, yielding the target compound as its hydrochloride salt. acs.org This step is crucial for deprotection and furnishes the final product in high purity. acs.org

| Catalyst | Substrate Type | Purpose | Reference |

| Metal Catalyst | 4-Halo-3-hydroxybutyronitrile | Nitrile reduction and in-situ cyclization | google.com |

| Palladium on carbon (10%) | N-Benzyl-pyrrolidine derivative | Removal of N-benzyl protecting group | acs.org |

Metal Hydride Reductions with Chiral Ligands

Strong reducing agents, particularly metal hydrides, are essential for the conversion of carbonyl functionalities into the required hydroxyl groups. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters, carboxylic acids, and amides. masterorganicchemistry.com In the large-scale synthesis based on the 1,3-dipolar cycloaddition, LiAlH₄ is used to reduce the ester group and cleave the chiral auxiliary from the pyrrolidine ring, resulting in the formation of the diol structure. acs.orgacs.org

Other metal hydrides like lithium borohydride (B1222165) (LiBH₄) are also employed. In a synthesis starting from a dehydroproline derivative, LiBH₄ was used to reduce a methyl ester to the corresponding hydroxymethyl group, a key step in forming a related 2-hydroxymethylpyrrolidine diol. nih.gov

| Chiral Starting Material | Target or Related Compound | Reference |

| D-Glucose, D-Xylose | This compound | acs.orgresearchgate.net |

| (S)-Diethylmalate | (3S,4R)-4-(hydroxymethyl)pyrrolidin-3-ol | jst.go.jp |

| (2S)-3,4-Dehydroproline | (2R,3R,4S)-2-Hydroxymethylpyrrolidine-3,4-diol | nih.gov |

| Levoglucosenone (B1675106) | (3R,4R)-3-hydroxy-4-hydroxymethyl-4-butanolide | google.com |

Organocatalytic and Biocatalytic Pathways to this compound

Catalytic methods using either enzymes (biocatalysis) or small organic molecules (organocatalysis) offer environmentally benign and highly selective alternatives to traditional chemical synthesis.

A highly efficient biocatalytic method has been developed for producing the N-Boc protected form of this compound. nih.gov This route begins with a 1,3-dipolar cycloaddition to create a racemic cis-isoxazolidine, which is then reduced to a racemic pyrrolidinone. nih.govresearchgate.net The key step is a highly efficient enzymatic resolution of this racemic product, where a biological catalyst selectively processes one enantiomer, allowing for the isolation of the desired chiral intermediate without the need for chromatographic separation. google.comnih.gov

While a direct organocatalytic synthesis of this compound is not prominently documented, the pyrrolidine scaffold itself is a cornerstone of organocatalysis. Proline and its derivatives, including 3,4-dihydroxyprolines, are powerful organocatalysts for asymmetric reactions such as the aldol (B89426) condensation. mdpi.comsciforum.net They typically operate through an enamine catalysis mechanism, demonstrating the inherent catalytic potential of this heterocyclic system. mdpi.com

Convergent and Divergent Synthesis of Complex Structures Incorporating the this compound Moiety

The primary value of this compound lies in its role as a chiral building block in convergent syntheses. In this approach, complex molecular fragments are synthesized independently and then joined together to form the final product. The title compound is a key intermediate for the preparation of potent inhibitors of purine (B94841) nucleoside phosphorylase (PNP). acs.orggoogle.com For example, it is a precursor to BCX-4208, a PNP inhibitor that entered clinical trials. acs.orgresearchgate.net In a convergent synthesis, the pre-formed chiral pyrrolidine is coupled with a nucleobase fragment in a Mannich condensation to construct the final complex drug molecule. researchgate.net This strategy allows for the efficient incorporation of the specific stereochemistry of the pyrrolidine into a larger, biologically active compound. drugbank.com

Synthesis of Functionalized Derivatives of this compound for Specific Research Applications

The strategic functionalization of this compound allows for the creation of diverse molecular architectures tailored for specific biological targets. Research has primarily focused on modifying the pyrrolidine ring, particularly the nitrogen atom and the two hydroxyl groups, to synthesize potent enzyme inhibitors and nucleoside analogs.

A significant application of this chiral building block is in the synthesis of aza-nucleosides, where the pyrrolidine nitrogen mimics the ring oxygen of natural sugars. For instance, pyrimidine (B1678525) 1′-aza-C-nucleosides have been synthesized by fusing this compound with nucleobases like 5-bromouracil (B15302) and 5-bromocytosine. researchgate.net Another approach involves the N-alkylation of the pyrrolidine with moieties like 6-chloromethyluracil to generate regioisomeric homologues. researchgate.net

Furthermore, this pyrrolidine derivative is a key intermediate for potent inhibitors of purine nucleoside phosphorylase (PNP), an enzyme implicated in T-cell-mediated autoimmune disorders. acs.orggoogle.com The inhibitor BCX-4208 was synthesized via a Mannich condensation involving this compound, formaldehyde, and 4-benzyloxy-9-deazahypoxanthine, demonstrating a direct pathway to complex, biologically active compounds. researchgate.net Asymmetric 1,3-dipolar cycloadditions have also been employed to produce trans-3,4-disubstituted pyrrolidines that serve as precursors to known glycosidase inhibitors. researchgate.net

The table below summarizes key functionalized derivatives and their intended research applications.

| Derivative Class | Synthetic Approach | Functionalization Site(s) | Research Application | Citations |

| Aza-Nucleosides | Fusion with brominated nucleobases; Mannich reaction; N-alkylation. | Pyrrolidine Nitrogen | Antiviral Agents, Enzyme Inhibition | researchgate.net |

| PNP Inhibitors | Mannich condensation with a deazahypoxanthine base and formaldehyde. | Pyrrolidine Nitrogen | T-cell Dependent Disorders, Autoimmune Diseases | acs.orggoogle.comresearchgate.net |

| Glycosidase Inhibitors | Synthesis from trans-3,4-disubstituted pyrrolidine precursors. | C3-OH, C4-CH2OH | Metabolic Disorders | researchgate.net |

| Antibacterial Agents | Used as a foundational building block for complex structures. | N/A | Infectious Diseases | acs.org |

Emerging Methodologies for Sustainable and Scalable Production of this compound

The increasing demand for this compound as a pharmaceutical intermediate has driven the development of more efficient, sustainable, and scalable synthetic routes, moving beyond early, low-yield methods that started from sugars like D-glucose or D-xylose. acs.org

Biocatalysis represents a frontier in sustainable chemical production, and its application to chiral pyrrolidine synthesis is a rapidly advancing field. acs.orgnih.gov A highly efficient method for producing this compound involves the enzyme-catalyzed enantioselective hydrolysis of a racemic 3,4-trans-disubstituted pyrrolidinone intermediate. google.com This biocatalytic resolution is highly selective and avoids the need for chromatographic separation of enantiomers, making the process robust and suitable for industrial scale-up. google.comnih.gov

Looking forward, new-to-nature enzymatic reactions are being developed that could provide even more direct and sustainable routes. For example, the directed evolution of cytochrome P411 enzymes has yielded variants capable of catalyzing intramolecular C(sp³)–H amination from simple azide (B81097) precursors to form chiral pyrrolidines with high enantioselectivity. acs.orgnih.gov Such methods, which build the heterocyclic ring in a single, highly selective step, represent the next wave of sustainable chemical synthesis. researchgate.net The use of renewable starting materials, such as levoglucosenone derived from cellulose, is also being explored for related chiral structures, pointing towards a future where key pharmaceutical building blocks are produced from biomass. google.com

The following table compares prominent scalable synthetic methodologies.

| Methodology | Key Step | Starting Materials (Example) | Key Advantages | Citations |

| Asymmetric 1,3-Dipolar Cycloaddition | Crystallization-induced diastereomer separation. | N-benzylglycinate, ethyl acrylate, chiral auxiliaries. | Avoids chromatography; proven kilogram scale; high yield (51%). | researchgate.netacs.org |

| Enzymatic Resolution | Enantioselective hydrolysis of a racemic pyrrolidinone. | Diethyl maleate, N-benzylhydroxylamine. | High enantiomeric excess; fewer chemical steps; reduced need for chromatography. | google.comnih.gov |

| Biocatalytic C-H Amination | Enzyme-catalyzed intramolecular C(sp³)–H insertion. | Organic azides. | High enantioselectivity; direct ring formation; potential for high atom economy. | acs.orgnih.gov |

| Synthesis from Sugars | Multi-step conversion including intramolecular reductive amino alkylation. | D-glucose, D-xylose. | Utilizes renewable feedstocks. | acs.orgresearchgate.net |

Applications of 3r,4r 4 Hydroxymethyl Pyrrolidin 3 Ol As a Chiral Building Block in Advanced Organic Synthesis

Role in the Construction of Complex Natural Products

The inherent chirality and dense functionality of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol make it an attractive starting material in the total synthesis of natural products. Its stereocenters can be strategically incorporated into the target molecule, significantly simplifying the synthetic route and avoiding tedious resolution steps. While its initial syntheses were reported from readily available carbohydrates like D-glucose and D-xylose, these routes were often lengthy and low-yielding. acs.orgresearchgate.net More practical and scalable syntheses, such as those employing asymmetric 1,3-dipolar cycloaddition, have made this chiral building block more accessible for complex synthetic endeavors. acs.org

Although direct total syntheses of complex natural products originating from this compound are not extensively documented in readily available literature, its structural motifs are found in various natural products. Its application is more prominent in the synthesis of natural product analogues and other bioactive molecules, where its pyrrolidine (B122466) scaffold serves as a key structural element.

Utilization in the Synthesis of Pharmaceutically Relevant Heterocycles

One of the most significant applications of this compound is as a crucial intermediate in the synthesis of potent enzyme inhibitors. A prime example is its use in the preparation of BCX-4208 (also known as Ulodesine), a powerful inhibitor of purine (B94841) nucleoside phosphorylase (PNP). acs.orgresearchgate.net PNP inhibitors are a class of drugs investigated for the treatment of T-cell mediated autoimmune diseases like psoriasis and rheumatoid arthritis, as well as for certain types of leukemia.

The synthesis of BCX-4208 highlights the strategic importance of this compound. A practical, large-scale synthesis of this chiral building block was developed specifically to meet the demands for producing kilogram quantities of the clinical trial candidate, BCX-4208. acs.org This synthesis involves an asymmetric 1,3-dipolar cycloaddition to establish the desired stereochemistry of the pyrrolidine ring. acs.org

Beyond PNP inhibitors, this versatile pyrrolidine has been utilized as a building block for other pharmaceutically relevant compounds, including:

Nucleoside Analogues: Its structure mimics the sugar moiety of nucleosides, making it a valuable precursor for the synthesis of aza-C-nucleosides and other modified nucleoside analogues with potential antiviral or anticancer activities. acs.orgresearchgate.net

Glycosidase Inhibitors: The diol functionality and the nitrogen atom in the pyrrolidine ring are key features for mimicking the transition state of glycosidase-catalyzed reactions. This has led to its use in creating inhibitors of these enzymes. researchgate.net

Compounds with Antibacterial Activity: The pyrrolidine scaffold is a common feature in many antibacterial agents, and this compound has been explored as a starting point for novel antibacterial compounds. acs.org

The synthesis of these diverse bioactive molecules underscores the importance of this compound as a privileged scaffold in medicinal chemistry.

Development of Novel Chiral Ligands and Catalysts Derived from this compound

The well-defined stereochemistry of this compound makes it an excellent candidate for the development of new chiral ligands and organocatalysts for asymmetric synthesis. The pyrrolidine nitrogen can be readily functionalized, and the two hydroxyl groups offer handles for further modification, allowing for the creation of a diverse range of catalytic systems.

Substituted chiral pyrrolidines are a cornerstone of modern asymmetric organocatalysis. nih.gov They are known to effectively promote a wide array of transformations in an enantioselective manner, often proceeding through the formation of enamine or iminium ion intermediates. nih.gov

Asymmetric Induction in Carbon-Carbon Bond Forming Reactions

While specific examples of catalysts derived directly from this compound for C-C bond formation are not extensively reported, the broader class of chiral pyrrolidine-based catalysts demonstrates their power in this area. These catalysts are particularly effective in reactions such as:

Michael Additions: Chiral pyrrolidine derivatives catalyze the conjugate addition of aldehydes or ketones to nitroolefins and other Michael acceptors with high enantioselectivity.

Aldol (B89426) Reactions: Proline and its derivatives are famous for their ability to catalyze direct asymmetric aldol reactions, and more complex pyrrolidine-based catalysts have been developed to improve the scope and selectivity of this fundamental transformation.

Diels-Alder Reactions: Chiral amines can catalyze asymmetric Diels-Alder reactions, providing access to complex cyclic systems with excellent stereocontrol.

The development of new chiral ligands is crucial for advancing asymmetric catalysis. The structural features of this compound offer the potential to create novel ligands that can influence the stereochemical outcome of metal-catalyzed C-C bond-forming reactions.

Stereoselective Functional Group Transformations

Chiral ligands and catalysts derived from pyrrolidine scaffolds are also instrumental in a variety of stereoselective functional group transformations. A key area of application is in asymmetric hydrogenation and transfer hydrogenation reactions. For instance, chiral phosphine (B1218219) ligands based on a pyrrolidine backbone have been successfully applied in the iron-catalyzed asymmetric transfer hydrogenation of ketones, achieving high conversions and enantioselectivities.

Although direct application of a catalyst synthesized from this compound in these transformations is yet to be widely documented, the principle remains a promising avenue of research. The diol functionality could be used to create bidentate ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical course of the reaction.

Application in Multi-Component Reactions (MCRs) and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. Similarly, cascade reactions, involving a series of intramolecular transformations, offer rapid access to intricate molecular architectures.

The functionalized pyrrolidine ring of this compound is well-suited for participation in such processes. The secondary amine can act as a nucleophile to initiate a reaction cascade or participate in an MCR, while the hydroxyl groups can be involved in subsequent cyclization or functionalization steps.

While specific, documented examples of this compound in MCRs or cascade reactions are not prominent in the current literature, the potential for its use in these powerful synthetic strategies is clear. For instance, its derivatives could be employed in Ugi or Passerini reactions, or could be designed to initiate a cascade of ring-forming reactions to build complex heterocyclic systems. The development of such reactions would further enhance the synthetic utility of this valuable chiral building block.

Biological and Biochemical Investigations of 3r,4r 4 Hydroxymethyl Pyrrolidin 3 Ol and Its Analogs

Studies on Enzyme Mechanisms and Function

The (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol scaffold has been instrumental in the design of potent enzyme inhibitors. Research in this area has led to a deeper understanding of enzyme mechanisms and has paved the way for novel therapeutic agents.

A significant derivative of this compound is the compound BCX-4208, also known as Ulodesine. This compound has been extensively studied as a potent inhibitor of human purine (B94841) nucleoside phosphorylase (PNP). nih.govtargetmol.com PNP is a key enzyme in the purine salvage pathway, and its inhibition has therapeutic potential in T-cell mediated diseases. nih.gov

BCX-4208 has demonstrated remarkable potency against human PNP. It is a slow-onset, tight-binding inhibitor with various reported inhibition constants. nih.gov The inhibitory activity of BCX-4208 against PNP has been quantified through several key parameters, as detailed in the table below.

| Compound | Target Enzyme | Inhibition Parameter | Value | Reference |

| BCX-4208 | Human Purine Nucleoside Phosphorylase (PNP) | Ki* | 16 ± 1.4 pM | nih.gov |

| BCX-4208 | Human Purine Nucleoside Phosphorylase (PNP) | IC₅₀ | 0.5 nM | nih.gov |

| BCX-4208 | Human Purine Nucleoside Phosphorylase (PNP) | IC₅₀ | 2.293 nM/L | medchemexpress.com |

Table 1: Enzyme Inhibition Data for BCX-4208

The data clearly indicates that BCX-4208 is one of the most potent inhibitors of PNP discovered to date. nih.gov This high level of inhibition underscores the successful application of the this compound scaffold in designing enzyme-targeted molecules.

The mechanism of action for BCX-4208 has been elucidated through detailed biochemical studies. It functions as a transition-state analog inhibitor of PNP. nih.govresearchgate.net The enzyme PNP catalyzes the phosphorolytic cleavage of the C-N bond in purine nucleosides. During this reaction, a highly charged ribosyl oxocarbenium ion is formed in the transition state. BCX-4208 is designed to mimic this transient, high-energy state. nih.gov By closely resembling the transition state, the inhibitor binds to the enzyme's active site with extremely high affinity, effectively blocking its catalytic function. nih.gov

The biological consequence of PNP inhibition by BCX-4208 is the accumulation of the enzyme's substrate, deoxyguanosine (dGuo). nih.gov In lymphocytes, elevated levels of dGuo lead to its phosphorylation, resulting in an accumulation of deoxyguanosine triphosphate (dGTP). nih.govresearchgate.net This imbalance in the deoxynucleotide pools is cytotoxic and triggers apoptosis, or programmed cell death, in these cells. nih.gov This mechanism explains the profound suppression of T-cell immunity observed in individuals with a genetic deficiency in PNP and forms the basis for the therapeutic applications of PNP inhibitors. nih.govnih.gov

Interactions with Biological Targets and Receptors

The specific three-dimensional arrangement of atoms in this compound and its derivatives is critical for their interaction with biological targets. The stereochemistry of the pyrrolidine (B122466) ring dictates the spatial orientation of its substituents, which in turn governs the binding affinity and selectivity for enzymes and receptors.

The potency of an inhibitor is a direct reflection of its binding affinity for the target. For BCX-4208, the tight binding to PNP is quantified by its picomolar inhibition constant (Ki). nih.gov A Ki of 16 pM signifies an exceptionally strong and stable interaction between the inhibitor and the enzyme's active site. nih.gov This high affinity is a hallmark of transition-state analog inhibitors and is a direct result of the molecular design that incorporates the key features of the this compound scaffold.

Stereochemistry plays a pivotal role in the biological activity of pyrrolidine derivatives. nih.govnih.gov The spatial arrangement of the hydroxyl and hydroxymethyl groups in this compound is crucial for its successful use as a building block for potent inhibitors like BCX-4208. The synthesis of this specific enantiomer is a critical step in the production of the final active pharmaceutical ingredient. nih.gov

The importance of stereochemistry is a well-established principle in pharmacology, as biological targets such as enzymes are chiral themselves. letopharm.com The precise (3R,4R) configuration of the pyrrolidine core in BCX-4208 ensures that the molecule fits optimally into the active site of PNP, allowing for the specific molecular interactions necessary for high-affinity binding and potent inhibition. Any alteration in this stereochemistry would likely lead to a significant loss of biological activity, highlighting the critical nature of this structural feature. The synthesis of related but different stereoisomers, such as (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol, for other applications further underscores the focus on stereospecificity in this class of compounds. nih.gov

Cellular and Molecular Biological Assays Involving this compound Derivatives

The biological effects of this compound derivatives have been characterized in various cellular and molecular assays. These studies have confirmed the mechanism of action proposed from biochemical experiments and have provided further insights into the potential therapeutic applications of these compounds.

For the PNP inhibitor BCX-4208, cellular assays have been instrumental in demonstrating its effects on lymphocyte proliferation and survival. In in vitro studies, BCX-4208, in the presence of deoxyguanosine, effectively inhibits the proliferation of lymphocytes that have been stimulated by various mitogens. nih.govresearchgate.net The results of these assays are summarized in the table below.

| Cell Type | Proliferation Stimulus | Test Compound(s) | IC₅₀ (µM) | Reference |

| Human Lymphocytes | Mixed Lymphocyte Reaction (MLR) | BCX-4208 + 10 µM dGuo | 0.159 | nih.gov |

| Human Lymphocytes | Interleukin-2 (IL-2) | BCX-4208 + 10 µM dGuo | 0.26 | nih.gov |

| Human Lymphocytes | Concanavalin A (Con A) | BCX-4208 + 10 µM dGuo | 0.73 | nih.gov |

| IL-2 Stimulated Lymphocytes | IL-2 | dGuo + 1 µM BCX-4208 | 3.12 | nih.gov |

Table 2: Cellular Proliferation Inhibition by BCX-4208

Furthermore, the induction of apoptosis in various lymphocyte subsets by BCX-4208 has been confirmed using flow cytometry. nih.govresearchgate.net These assays utilize annexin (B1180172) V staining to identify cells undergoing programmed cell death. The results have shown that BCX-4208, in the presence of deoxyguanosine, induces apoptosis in T-cells (CD3+), B-cells (CD19+ and CD20+), and Natural Killer (NK) cells (CD56+). nih.govresearchgate.net These findings provide strong evidence for the cellular mechanism of action of this potent PNP inhibitor and support its development for the treatment of T-cell and B-cell mediated diseases. nih.gov

Biochemical Profiling and Pathway Analysis

The biochemical significance of this compound primarily lies in its role as a glycosidase inhibitor and as a versatile chiral building block for the synthesis of more complex bioactive molecules. Glycosidases are a class of enzymes crucial for various biological processes, including the digestion of carbohydrates and the modification of glycoproteins. nih.gov Inhibitors of these enzymes, such as polyhydroxylated pyrrolidines, are of significant interest for their therapeutic potential in managing diseases like diabetes and viral infections. nih.govnih.gov

Research has identified this compound as a weak inhibitor of several glycosidases, including α-D-glucosidase, β-D-glucosidase, and α-L-fucosidase. This inhibitory activity stems from its structural similarity to natural sugar molecules, allowing it to interact with the active sites of glycosidase enzymes. nih.gov These polyhydroxylated pyrrolidines, often referred to as aza-sugars, act as transition-state mimics of the carbohydrate processing enzymes. nih.gov

While specific quantitative inhibition data (such as IC50 or Kᵢ values) for this compound against a broad panel of enzymes is not extensively documented in publicly available literature, the inhibitory profile of closely related analogs provides insight into the potential activity of this class of compounds. One such well-studied analog is 2,5-dideoxy-2,5-imino-D-mannitol (DMDP), a potent glycosidase inhibitor. biosynth.comacs.org The biochemical profile of DMDP illustrates the therapeutic potential that can be achieved by modifying the basic pyrrolidine scaffold.

Table 1: Illustrative Biochemical Profile of a Related Pyrrolidine Analog, 2,5-Dideoxy-2,5-imino-D-mannitol (DMDP) Note: This table presents data for a closely related analog to demonstrate the typical biochemical profile for this class of compounds, as extensive data for this compound is not available.

| Enzyme Target | Compound | Reported Activity |

| Glycosidases | 2,5-Dideoxy-2,5-imino-D-mannitol (DMDP) | Potent inhibitor biosynth.com |

| Viral Glycosidases | 2,5-Dideoxy-2,5-imino-D-mannitol (DMDP) | Antiviral (HIV, influenza) activity reported acs.org |

The metabolic pathway of this compound itself has not been extensively detailed. However, the general biosynthetic pathways of related pyrrolidine alkaloids have been studied. These pathways often originate from amino acids like ornithine. researchgate.net The metabolism of polyhydroxylated pyrrolidines as a class is considered to be relatively inert, which contributes to their effectiveness as enzyme inhibitors. nih.gov They are designed to mimic the transition state of their target enzyme's substrate, leading to competitive inhibition. biosynth.com

Furthermore, this compound has been instrumental as a chiral precursor in the synthesis of highly potent inhibitors of other enzymes, such as purine nucleoside phosphorylase (PNP). This highlights a key aspect of its biochemical relevance: its utility in generating novel therapeutic agents through chemical modification. nih.gov The development of dual-action inhibitors, targeting both glucosidase and aldose reductase, from polyhydroxylated pyrrolidine scaffolds is an active area of research for the treatment of diabetic complications. nih.gov

Medicinal Chemistry and Drug Discovery Platforms Featuring 3r,4r 4 Hydroxymethyl Pyrrolidin 3 Ol

(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol as a Core Scaffold for Drug Design

The inherent structural features of this compound, including its two stereocenters, a secondary amine, and two hydroxyl groups, provide a rich foundation for chemical modification and the introduction of diverse pharmacophoric elements. This has enabled its use in the development of a variety of therapeutic agents.

Design and Synthesis of Pyrrolidine-Based Analogs for Therapeutic Exploration

The synthesis of this compound on a large scale has been a critical enabler for its widespread use in drug discovery. A practical synthesis method involves an asymmetric 1,3-dipolar cycloaddition, which has allowed for the production of kilogram quantities of this key intermediate. tandfonline.comacs.org This accessibility has facilitated the exploration of numerous analogs targeting different enzymes.

One of the most prominent applications of this scaffold is in the synthesis of nucleoside analogs, particularly as inhibitors of purine (B94841) nucleoside phosphorylase (PNP). tandfonline.comacs.org PNP is a key enzyme in the purine salvage pathway, and its inhibition is a therapeutic strategy for T-cell mediated autoimmune diseases and T-cell leukemias. tandfonline.comnih.govaacrjournals.org For example, this compound serves as a crucial intermediate in the synthesis of the potent PNP inhibitor BCX-4208 (also known as Ulodesine). acs.org

Beyond PNP inhibitors, this pyrrolidine (B122466) scaffold has been employed in the creation of glycosidase inhibitors. Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates, and their inhibition has therapeutic potential in areas such as diabetes and viral infections. Novel nucleoside analogs have been synthesized where the this compound moiety is linked to a nucleobase through an oxoethane-1,2-diyl group. researchgate.netresearchgate.net Additionally, derivatives of (3R,4R)-pyrrolidine-3,4-diol have been synthesized and shown to exhibit inhibitory activity against α-D-mannosidases. researchgate.net

The versatility of the scaffold extends to the development of antiviral agents. For instance, it has been used in the synthesis of pyrimidine (B1678525) 1′-aza-C-nucleosides. researchgate.net Furthermore, the synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol, a related compound, has been explored for its potential as an antiviral agent. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to a chemical structure affect its biological activity, thereby guiding the design of more potent and selective drugs. For derivatives of this compound, SAR studies have been instrumental in optimizing their inhibitory activity against various enzymes.

In the context of PNP inhibitors, SAR studies on immucillin analogues, which feature a pyrrolidine ring, have demonstrated the importance of the (3R,4R) stereochemistry for potent inhibition. Modifications at the 2'-, 3'-, or 5'-positions of the azasugar moiety generally lead to a decrease in inhibitory activity, highlighting the precise fit of the parent immucillins within the enzyme's active site. drugbank.com

For glycosidase inhibitors, the substitution pattern on the pyrrolidine ring is critical. Studies on dihydroxy pyrrolidine derivatives have shown that both saturated and unsaturated aliphatic amides can be potent α-glucosidase inhibitors. The presence of polar groups, such as an amino or hydroxyl group on a phenyl ring substituent, can significantly enhance inhibitory potency.

The following table summarizes the inhibitory activities of selected this compound derivatives against their respective targets.

| Compound | Target Enzyme | IC50/Ki | Reference |

| BCX-4208 (Ulodesine) | Purine Nucleoside Phosphorylase (PNP) | Potent inhibitor | acs.org |

| Forodesine (BCX-1777) | Purine Nucleoside Phosphorylase (PNP) | Potent inhibitor | tandfonline.comnih.gov |

| (3R,4R)-4-hydroxy-3-hydroxymethylpyrrolidine | α-D-glucosidase | Weak inhibitor | researchgate.net |

| (3R,4R)-4-hydroxy-3-hydroxymethylpyrrolidine | β-D-glucosidase | Weak inhibitor | researchgate.net |

| (3R,4R)-4-hydroxy-3-hydroxymethylpyrrolidin | α-L-fucosidase | Weak inhibitor | researchgate.net |

Lead Identification and Optimization Strategies Leveraging the this compound Moiety

The process of identifying and optimizing lead compounds is a cornerstone of drug discovery. The this compound moiety has been a key component in several successful lead optimization campaigns, most notably in the development of PNP inhibitors.

The strategy often involves iterative cycles of chemical synthesis and biological testing. For instance, in the development of glycosidase inhibitors, various substituents were introduced to the pyrrolidine nitrogen to explore their impact on inhibitory activity. This systematic approach allows for the identification of key structural features that contribute to potency and selectivity.

Computational Drug Design Approaches for this compound Derivatives

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, have become indispensable tools in modern drug design. These approaches allow for the virtual screening of large compound libraries and provide insights into the molecular interactions between a ligand and its target protein, thereby guiding the design of more effective drugs.

Molecular docking studies have been employed to understand the binding modes of pyrrolidine-based inhibitors within the active sites of their target enzymes. For α-glucosidase inhibitors derived from dihydroxy pyrrolidines, docking simulations have helped to identify key binding interactions responsible for their inhibitory activity. Similarly, for PNP inhibitors, computational models have been crucial in understanding the transition-state-like nature of the inhibitors and their tight binding to the enzyme.

QSAR models have been developed for various classes of pyrrolidine derivatives to correlate their structural features with their biological activities. These models can predict the activity of novel, unsynthesized compounds, thus prioritizing synthetic efforts towards the most promising candidates.

Preclinical Evaluation of Promising Drug Candidates Derived from this compound

Before a drug candidate can be tested in humans, it must undergo rigorous preclinical evaluation in cellular and animal models to assess its efficacy, safety, and pharmacokinetic properties. Several drug candidates derived from the this compound scaffold have progressed through this stage.

Forodesine (BCX-1777) , a potent PNP inhibitor, demonstrated significant anti-leukemic activity in preclinical studies. In vitro studies showed that Forodesine could limit the proliferation of T-cell lymphoblastic cell lines. tandfonline.com These promising preclinical findings led to its evaluation in clinical trials for patients with lymphoid neoplasms. tandfonline.comnih.govaacrjournals.org

BCX-4208 (Ulodesine) , another PNP inhibitor, has also undergone extensive preclinical and clinical evaluation. In a Phase IIa trial in patients with psoriasis, BCX-4208 was found to be generally safe and well-tolerated and demonstrated dose-dependent reductions in peripheral blood lymphocyte counts. Further Phase II studies in patients with gout showed that BCX-4208, both as a monotherapy and in combination with allopurinol, effectively reduced serum uric acid levels. bioworld.comclinicaltrials.gov Preclinical studies indicated that BCX-4208 has a low potential for drug-drug interactions as it does not significantly interact with cytochrome P450 enzymes. tandfonline.com

The following table summarizes key preclinical findings for drug candidates derived from this compound.

| Drug Candidate | Therapeutic Area | Preclinical Model | Key Findings | Reference |

| Forodesine (BCX-1777) | T-cell malignancies | T-cell lymphoblastic cell lines (in vitro) | Limited cell proliferation, induced apoptosis. | tandfonline.comaacrjournals.org |

| BCX-4208 (Ulodesine) | Gout, Psoriasis | Human liver microsomes (in vitro) | Low potential for drug-drug interactions via CYP enzymes. | tandfonline.com |

| BCX-4208 (Ulodesine) | Psoriasis | Patients in Phase IIa trial | Dose-dependent reduction in peripheral blood lymphocytes. | |

| BCX-4208 (Ulodesine) | Gout | Patients in Phase II trial | Significant reduction in serum uric acid levels. | bioworld.com |

Advanced Spectroscopic and Structural Characterization of 3r,4r 4 Hydroxymethyl Pyrrolidin 3 Ol and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed structure of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol in solution. Both ¹H and ¹³C NMR are instrumental in confirming the connectivity of the atoms, while more advanced two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are crucial for establishing the stereochemistry and conformational preferences of the pyrrolidine (B122466) ring. nih.govfrontiersin.org

The analysis of coupling constants (J-values) between protons on adjacent carbon atoms provides valuable information about the dihedral angles and, consequently, the puckering of the five-membered pyrrolidine ring. frontiersin.org The pyrrolidine ring can adopt various envelope and twisted conformations, and NMR data, often in conjunction with computational modeling, can determine the predominant conformation in solution. frontiersin.org For instance, the relative orientation of the hydroxymethyl and hydroxyl groups can be deduced from the observed nuclear Overhauser effects (NOEs) between their respective protons and the protons on the pyrrolidine ring. frontiersin.org In some cases, derivatization of the hydroxyl groups or the use of chiral solvating agents can be employed to further resolve ambiguous signals and confirm the absolute configuration.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2-H | 2.8 - 3.2 | 45 - 50 |

| C3-H | 3.9 - 4.3 | 70 - 75 |

| C4-H | 2.0 - 2.4 | 40 - 45 |

| C5-H | 2.8 - 3.2 | 55 - 60 |

| CH₂OH | 3.5 - 3.8 | 60 - 65 |

| OH | Variable | - |

| NH | Variable | - |

| Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and specific derivative. |

Mass Spectrometry Techniques for Structural Confirmation and Metabolite Identification

Mass spectrometry (MS) is an essential tool for confirming the molecular weight of this compound and for studying its fragmentation patterns, which can provide valuable structural information. youtube.comnih.gov In its most common application, electrospray ionization (ESI) is used to generate a protonated molecule [M+H]⁺, and the accurate mass measurement of this ion can confirm the elemental composition of the compound. nih.gov

Tandem mass spectrometry (MS/MS) experiments involve the isolation and fragmentation of the parent ion, yielding a characteristic pattern of daughter ions. nih.gov The fragmentation of pyrrolidine derivatives often involves the cleavage of the C-C bonds within the ring and the loss of small neutral molecules such as water and formaldehyde. Analyzing these fragmentation pathways helps to piece together the structure of the molecule. miamioh.edu In the context of drug development, where this compound may be a metabolite of a larger drug molecule, liquid chromatography-mass spectrometry (LC-MS) is employed to separate and identify these metabolites from complex biological matrices. nih.gov The identification of metabolites is crucial for understanding the biotransformation and clearance of a drug candidate. hmdb.ca

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in this compound and the nature of intermolecular interactions, such as hydrogen bonding. researchgate.net The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the O-H stretching of the alcohol groups, the N-H stretching of the secondary amine, and the C-H and C-N stretching vibrations.

The positions and shapes of the O-H and N-H stretching bands can be particularly informative about the extent and strength of hydrogen bonding in the solid state or in concentrated solutions. nih.gov Broadened bands typically indicate the presence of strong hydrogen bonding networks. Raman spectroscopy, which is complementary to IR spectroscopy, can also be used to probe the vibrational modes of the molecule and is particularly sensitive to the vibrations of the carbon skeleton.

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.gov

By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound or one of its derivatives, it is possible to determine the precise coordinates of each atom in the molecule. This reveals the exact conformation of the pyrrolidine ring, the stereochemistry at the chiral centers, and the bond lengths and angles. Furthermore, the crystal structure elucidates the packing of the molecules in the crystal lattice, revealing the network of intermolecular interactions, including hydrogen bonds, that hold the crystal together. nih.gov

A particularly powerful application of X-ray crystallography is the determination of the structure of this compound or its derivatives when bound to a biological target, such as an enzyme. drugbank.com By co-crystallizing the compound with its target protein and solving the structure of the complex, researchers can visualize the precise interactions between the ligand and the active site of the protein. This information is invaluable for understanding the mechanism of action and for the rational design of more potent and selective inhibitors. drugbank.com

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study the interaction of chiral molecules with polarized light and are particularly useful for determining the absolute configuration of stereoisomers. nih.gov

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to distinguish between enantiomers, which will have mirror-image CD spectra. By comparing the experimental CD spectrum of this compound with spectra predicted from quantum mechanical calculations, it is possible to assign the absolute configuration of the chiral centers with a high degree of confidence. nih.gov ORD, which measures the rotation of the plane of polarized light as a function of wavelength, provides complementary information and can also be used for absolute configuration assignment.

Theoretical and Computational Studies on 3r,4r 4 Hydroxymethyl Pyrrolidin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties and predicting the reactivity of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol. While specific DFT studies on this exact molecule are not widely published, the principles can be applied to understand its characteristics.

These calculations can determine a variety of electronic descriptors. For instance, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions susceptible to electrophilic and nucleophilic attack. For this compound, the oxygen atoms of the hydroxyl groups and the nitrogen atom of the pyrrolidine (B122466) ring would be expected to be regions of high electron density (negative electrostatic potential), making them likely sites for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atoms of the hydroxyl and amine groups would exhibit positive electrostatic potential, indicating their role as hydrogen bond donors.

Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations

| Parameter | Predicted Value/Characteristic | Significance |

| HOMO Energy | Localized on the nitrogen and oxygen atoms | Indicates the primary sites for electrophilic attack and oxidation. |

| LUMO Energy | Distributed across the C-N and C-O antibonding orbitals | Indicates the likely sites for nucleophilic attack and reduction. |

| HOMO-LUMO Gap | Moderately large | Suggests good kinetic stability under standard conditions. |

| Mulliken Atomic Charges | Negative charges on N and O; Positive charges on hydroxyl and amine H | Quantifies the polarity of the bonds and the sites for electrostatic interactions. |

| Molecular Electrostatic Potential (MEP) | Negative potential around N and O atoms | Predicts the regions most likely to interact with electrophiles and act as hydrogen bond acceptors. |

Note: The data in this table is illustrative and based on general principles of quantum chemistry as applied to similar molecules. Specific values would require dedicated computational studies.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of this compound in different environments, such as in a vacuum or in aqueous solution. The pyrrolidine ring is not planar and can adopt various puckered conformations, typically described as envelope or twist forms. The substituents on the ring, in this case, the hydroxyl and hydroxymethyl groups, significantly influence the preferred conformation.

The five-membered ring of pyrrolidine can adopt two main envelope conformations, with either the C3 or C4 atom out of the plane defined by the other four atoms. The relative orientation of the substituents (cis or trans) and their intramolecular interactions, particularly hydrogen bonding, will dictate the most stable conformers. For this compound, intramolecular hydrogen bonds between the 3-hydroxyl group, the 4-hydroxymethyl group, and the ring nitrogen are possible and would stabilize certain conformations.

MD simulations can track the movement of each atom over time, providing a dynamic picture of the molecule's flexibility and the transitions between different conformational states. This information is crucial for understanding how the molecule might adapt its shape to fit into the active site of an enzyme. Studies on similar substituted prolines have shown that the ring pucker is highly dependent on the nature and stereochemistry of the substituents. nih.govnih.gov

Docking and Molecular Modeling Studies of this compound with Biological Macromolecules

This compound is a known building block for the synthesis of potent enzyme inhibitors, such as inhibitors of purine (B94841) nucleoside phosphorylase (PNP). acs.org Molecular docking and modeling studies are essential to understand the binding mode of this compound and its derivatives within the active sites of their biological targets.

Docking simulations would place the this compound scaffold into the binding pocket of a target protein, such as a glycosidase or a phosphorylase. nih.gov The program then calculates the most favorable binding poses and estimates the binding affinity. These studies typically reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are responsible for the inhibitory activity.

For this compound, the two hydroxyl groups and the secondary amine are key features for forming hydrogen bonds with amino acid residues in an enzyme's active site. For instance, in the context of glycosidase inhibition, these hydroxyl groups can mimic the interactions of the natural sugar substrate with the enzyme. mdpi.com The stereochemistry of the substituents is critical for a precise fit into the chiral environment of the active site.

Table 2: Predicted Key Interactions of this compound in a Hypothetical Glycosidase Active Site

| Interacting Group on Ligand | Type of Interaction | Potential Interacting Residue in Active Site |

| 3-OH group | Hydrogen Bond Donor/Acceptor | Aspartic Acid, Glutamic Acid, Asparagine, Glutamine |

| 4-CH2OH group | Hydrogen Bond Donor/Acceptor | Aspartic Acid, Glutamic Acid, Tyrosine |

| Pyrrolidine Nitrogen (NH) | Hydrogen Bond Donor | Carbonyl oxygen of peptide backbone, Aspartic Acid, Glutamic Acid |

| Pyrrolidine Ring | Hydrophobic/van der Waals | Tryptophan, Phenylalanine, Tyrosine |

Note: This table is illustrative. The specific interacting residues would depend on the actual enzyme target.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can be used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. These predictions can aid in the structural elucidation of newly synthesized compounds and in the conformational analysis of flexible molecules.

By performing geometry optimization followed by NMR calculations (e.g., using the GIAO method within a DFT framework), it is possible to obtain theoretical ¹H and ¹³C NMR spectra for different conformers of this compound. The predicted chemical shifts can then be compared with experimental data to confirm the structure and to gain insight into the predominant conformation in solution. While experimental NMR data for this compound hydrochloride has been reported, detailed computational validation is not yet prevalent in the literature. acs.org However, studies on similar pyrrolidine systems have demonstrated good agreement between predicted and experimental NMR parameters. researchgate.net

Table 3: Comparison of Experimental and Hypothetical Predicted ¹³C NMR Chemical Shifts (ppm) for the this compound backbone

| Carbon Atom | Experimental (in D₂O, approximate) | Predicted (Hypothetical) |

| C2 | ~45 | 44.5 |

| C3 | ~75 | 74.8 |

| C4 | ~55 | 54.2 |

| C5 | ~45 | 44.5 |

| CH₂OH | ~63 | 62.7 |

Note: Experimental values are estimated from similar compounds and may vary. Predicted values are for illustrative purposes to show the potential accuracy of such methods.

Computational Approaches to Rationalize Asymmetric Transformations Involving this compound

The synthesis of enantiomerically pure this compound often involves asymmetric transformations, such as 1,3-dipolar cycloadditions. acs.orgemich.edu Computational chemistry can be a powerful tool to understand the origins of stereoselectivity in these reactions.

By modeling the transition states of the competing reaction pathways that lead to different stereoisomers, it is possible to calculate their relative energies. The transition state with the lower energy will correspond to the major product observed experimentally. These calculations can take into account the steric and electronic effects of the reactants, catalysts, and chiral auxiliaries. For example, in the 1,3-dipolar cycloaddition to form the pyrrolidine ring, computational models can help to visualize how a chiral auxiliary directs the approach of the dipole to the dipolarophile, leading to the observed high diastereoselectivity. acs.org

These computational insights are valuable for the rational design of more efficient and selective synthetic routes. By understanding the factors that control the stereochemical outcome, chemists can modify the reaction conditions or the structure of the reactants to favor the formation of the desired (3R,4R) stereoisomer. Computational studies on the stereoselective synthesis of substituted pyrrolidines have highlighted the importance of factors like Lewis acid coordination and substituent size in determining the product's stereochemistry. acs.org

Future Directions and Emerging Research Avenues for 3r,4r 4 Hydroxymethyl Pyrrolidin 3 Ol

Integration into Materials Science and Supramolecular Chemistry

The bifunctional nature of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol makes it an attractive monomer for the synthesis of novel polymers. The presence of both hydroxyl and amine functionalities allows for its incorporation into a variety of polymer backbones, such as polyesters, polyamides, and polyurethanes. The inherent chirality of the molecule could be leveraged to create chiral polymers with unique optical properties or for use as stationary phases in chiral chromatography.

In the field of supramolecular chemistry, the multiple hydrogen bond donors and acceptors on the pyrrolidine (B122466) ring can be exploited to design and construct complex, self-assembling systems. These could include the formation of hydrogels, liquid crystals, or host-guest complexes. The rigid stereochemistry of the scaffold provides a predictable framework for directing these non-covalent interactions, enabling the rational design of functional supramolecular architectures.

Table 1: Potential Applications in Materials and Supramolecular Chemistry

| Research Area | Potential Application of this compound | Key Structural Features Utilized |

| Polymer Chemistry | Synthesis of chiral polyesters, polyamides, polyurethanes | Amine and hydroxyl groups for polymerization |

| Development of materials with specific optical activity | Inherent chirality of the (3R,4R) stereocenters | |

| Creation of biodegradable polymers | Ester or amide linkages susceptible to hydrolysis | |

| Supramolecular Chemistry | Formation of chiral gels or liquid crystals | Hydrogen bonding capacity and rigid structure |

| Design of host-guest systems for molecular recognition | Defined 3D geometry and functional groups | |

| Development of chiral sensors | Specific interactions with other chiral molecules |

Advancements in High-Throughput Synthesis and Screening of this compound Libraries

To unlock the full potential of the this compound scaffold, the development of high-throughput synthesis (HTS) methods is crucial. By employing parallel synthesis techniques, large libraries of derivatives can be generated efficiently. The secondary amine and two hydroxyl groups serve as convenient handles for chemical diversification, allowing for the introduction of a wide range of substituents.

These libraries of novel pyrrolidine derivatives can then be subjected to high-throughput screening against a multitude of biological targets. This approach accelerates the discovery of new lead compounds for various therapeutic areas. The combination of combinatorial chemistry and HTS allows for a rapid exploration of the structure-activity relationship (SAR) around the pyrrolidine core. nih.gov

Exploration of Novel Therapeutic Applications Beyond Current Indications

While this compound is a known building block for PNP inhibitors used in treating T-cell mediated disorders, the broader pyrrolidine scaffold is found in compounds with a vast range of biological activities. acs.orgnih.govnih.gov Future research will likely focus on leveraging this scaffold to target other diseases.

Emerging areas of interest include:

Neurodegenerative Diseases: Pyrrolidine derivatives have been investigated as inhibitors of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase. nih.gov New analogs of this compound could be designed and synthesized to target this and other neurological pathways.

Oncology: The pyrrolidine ring is a common feature in many anticancer agents. nih.gov By modifying the core structure, new derivatives could be developed as inhibitors of kinases, proteases, or other targets relevant to cancer biology.

Infectious Diseases: The scaffold has been used to create compounds with antibacterial activity. acs.org Further exploration could lead to the development of new antibiotics or antiviral agents, particularly novel nucleoside analogs that interfere with viral replication. nih.gov

Table 2: Potential Therapeutic Targets for Novel Derivatives

| Therapeutic Area | Potential Biological Target | Rationale |

| Neurology | Acetylcholinesterase, Beta-secretase 1 (BACE1) | Pyrrolidine scaffold present in known Alzheimer's disease inhibitors. nih.gov |

| Oncology | Kinases, Topoisomerases | Pyrrolidine is a privileged scaffold in cancer drug discovery. nih.gov |

| Infectious Diseases | Viral Polymerases, Bacterial Cell Wall Synthesis Enzymes | Use as a building block for bioactive nucleoside analogues and other antibacterial compounds. acs.org |

| Inflammatory Diseases | Other immunomodulatory enzymes and receptors | Building on its established role in T-cell related enzyme inhibition. nih.gov |

Interdisciplinary Research at the Interface of Chemistry, Biology, and Data Science

The future of drug discovery and materials science relies heavily on the integration of multiple disciplines. For this compound, this means a synergistic approach combining synthetic chemistry, biological evaluation, and computational science.

Computational Chemistry: In silico methods like molecular docking and quantitative structure-activity relationship (QSAR) studies can predict the biological activity of virtual libraries of derivatives, helping to prioritize synthetic targets. mdpi.com Molecular dynamics simulations can provide insights into how these molecules interact with proteins or form supramolecular assemblies.

Chemical Biology: Probes based on the this compound scaffold can be developed to study biological pathways and identify new drug targets.

Data Science: Machine learning and artificial intelligence can be used to analyze the large datasets generated from high-throughput screening, identifying complex SARs and guiding the design of the next generation of compounds. This creates a powerful design-synthesize-test-analyze cycle that can dramatically accelerate research.

Sustainable Synthesis and Green Chemistry Principles in this compound Research

As the demand for enantiomerically pure compounds increases, so does the need for sustainable and environmentally friendly synthetic methods. Future research on this compound will increasingly incorporate green chemistry principles.

Key areas for improvement include:

Biocatalysis: The use of enzymes for key transformations, such as in resolution steps, offers a green alternative to traditional chemical methods by providing high selectivity under mild conditions and reducing the need for chiral auxiliaries. google.com

Renewable Feedstocks: While syntheses from sugars like glucose and xylose have been reported, improving their efficiency is a key goal. acs.orgresearchgate.net Developing routes from other abundant bio-based materials is also a promising avenue. kit.edu

Process Optimization: Efforts to design more efficient, large-scale syntheses that minimize the use of hazardous reagents and solvents and reduce the number of purification steps, particularly chromatography, are ongoing and crucial for industrial viability. acs.orggoogle.com This includes improving reaction yields and atom economy.

Q & A

Q. What are the key synthetic routes for (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound is synthesized via asymmetric 1,3-dipolar cycloaddition using potassium carbonate in methanol at 0°C, followed by room-temperature stirring . Alternatively, hydrogenolysis of (3R,4R)-1-benzyl-3,4-pyrrolidinediol with 10% Pd/C in anhydrous methanol under H₂ gas yields the diol derivative, preserving stereochemistry . Key factors include solvent polarity (methanol enhances dipole interactions) and catalyst choice (Pd/C for selective deprotection). NMR and chiral HPLC are critical for verifying enantiomeric purity.

Q. How can researchers purify this compound, and what analytical techniques validate its structure?

- Methodological Answer : Purification involves column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from 2-propanol . Structural validation combines:

- NMR : H and C spectra confirm hydroxyl and hydroxymethyl group positions.

- X-ray crystallography : Resolves stereochemistry in crystalline forms .

- Mass spectrometry : Molecular ion peaks ([M+H]⁺) confirm molecular weight.

Q. What are the common impurities in synthetic batches, and how are they addressed?

- Methodological Answer : Impurities include:

- Diastereomers : Controlled via asymmetric catalysis (e.g., chiral auxiliaries in cycloaddition) .

- Benzyl-protection byproducts : Removed via hydrogenolysis or acid-base extraction .

- Oxidation products : Minimized by inert atmosphere (N₂/Ar) and low-temperature storage.

Advanced Research Questions

Q. How does (3R,4R)-4-(hydroxymethyl)prolidin-3-ol serve as a precursor for transition state analogs in DNA repair enzyme studies?

- Methodological Answer : The compound is functionalized into iminosugar derivatives (e.g., 1NBn and 1N) mimicking the oxacarbenium ion transition state of glycosylases. These analogs bind DNA repair enzymes (e.g., hOGG1, Fpg) with subnanomolar affinity (Kd ~ pM). Synthesis involves:

Q. What experimental strategies resolve contradictions in reported enzyme binding affinities for pyrrolidine-based analogs?

- Methodological Answer : Discrepancies in Kd values (e.g., THF vs. 1NBn paired with C/A bases) arise from:

- Enzyme-substrate pairing : hNEIL1 prefers A opposite the lesion, while Fpg favors C .

- Crystallographic analysis : Resolves active-site interactions (e.g., hydrogen bonding vs. π-stacking).

- Kinetic isotope effects (KIE) : Differentiates rate-limiting steps (N-glycosidic bond cleavage vs. base extrusion) .

Q. How can computational modeling optimize the design of pyrrolidine-derived inhibitors for glycosylases?

- Methodological Answer :

- Docking simulations : AutoDock Vina predicts binding poses using enzyme crystal structures (PDB: 1EBM).

- QM/MM calculations : Evaluate transition state stabilization (e.g., electrostatic contributions of the hydroxymethyl group).

- MD simulations : Assess conformational flexibility of the pyrrolidine ring in aqueous vs. enzyme-bound states .

Data Contradiction Analysis

Q. Why do different synthetic routes yield varying enantiomeric excess (ee) for this compound?

- Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.